N-Isopropylacetamide

Übersicht

Beschreibung

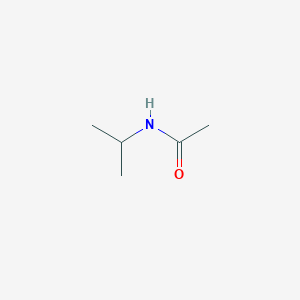

N-Isopropylacetamide is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that can crystallize into a colorless solid at low temperatures. This compound is known for its mild cholinergic odor and is widely used in various fields due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Isopropylacetamide can be synthesized through two primary methods:

Reaction of Acetyl Chloride with Isopropylamine: This method involves the reaction of acetyl chloride with isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, with hydroxyapatite-supported copper(I) oxide as a catalyst.

Reaction of Acetamide with Isopropanol: In this method, acetamide reacts with isopropanol under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the reaction of isopropylamine with acetyl chloride due to its simplicity and high yield. The process is scalable and can be optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: N-Isopropylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides and acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Produces acetic acid and isopropylamine.

Reduction: Yields primary amines.

Substitution: Forms various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- N-Isopropylacetamide serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their affinity towards specific biological targets, such as the translocator protein (TSPO), which is implicated in neuroinflammation and cancer .

- A study highlighted the synthesis of novel N,N-disubstituted pyrazolopyrimidine acetamides, demonstrating that modifications to the acetamide structure can enhance binding affinity for TSPO, suggesting potential for imaging and therapeutic applications .

- Biological Activity :

Material Science Applications

- Thermal Responsive Materials :

- Polymer Chemistry :

Synthesis and Production Challenges

The synthesis of this compound typically involves the reaction of acetyl chloride with isopropylamine. However, this process presents challenges, including the instability of acetyl chloride under ambient conditions, which can lead to safety hazards during large-scale production . Alternative methods are being researched to optimize yield and safety.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential TSPO ligands for imaging and therapy |

| Biological Activity | Anti-inflammatory agents | Structural modifications enhance efficacy |

| Material Science | Thermochromic materials | Useful in energy-efficient applications |

| Polymer Chemistry | Monomer/additive for polymer synthesis | Improves physical properties like flexibility |

Wirkmechanismus

The mechanism of action of N-Isopropylacetamide involves its interaction with various molecular targets. It undergoes pyrolysis at high temperatures, leading to the formation of propene and acetamide. This decomposition occurs through a unimolecular mechanism, which is accompanied by a bimolecular decomposition yielding isopropylamine, propene, acetic acid, and acetonitrile. The reaction is catalyzed by the acetic acid formed during the process .

Vergleich Mit ähnlichen Verbindungen

N-Isopropylacetamide can be compared with other similar compounds such as:

N-Methylacetamide: Similar in structure but with a methyl group instead of an isopropyl group.

N-Ethylacetamide: Contains an ethyl group instead of an isopropyl group.

N-Propylacetamide: Has a propyl group in place of the isopropyl group.

Uniqueness: this compound is unique due to its specific isopropyl group, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .

Biologische Aktivität

N-Isopropylacetamide (NIPA) is an organic compound with the formula CHNO, known for its various biological activities and potential applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHNO

- CAS Number : 1118-69-0

- Molecular Weight : 101.15 g/mol

- Solubility : Soluble in organic solvents; moderate water solubility.

- Log P (Partition Coefficient) : Indicates moderate lipophilicity, which influences its absorption and distribution in biological systems.

Biological Activities

-

Inhibition of Amino Acid Transporters

- This compound has been identified as a high-affinity inhibitor of the amino acid transporter BAT1, with an IC value of approximately 7.7 µM. This transporter is crucial for the renal reabsorption of neutral amino acids, and its inhibition may have therapeutic implications for conditions like phenylketonuria .

- Potential Neuroactive Properties

-

Antimicrobial Activity

- Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated.

This compound's biological activity can be attributed to several mechanisms:

- Transport Inhibition : By inhibiting specific amino acid transporters, NIPA may alter amino acid homeostasis in cells, impacting metabolic processes and signaling pathways.

- Cell Membrane Interaction : Its lipophilic nature allows NIPA to interact with cellular membranes, potentially disrupting membrane integrity or altering membrane-bound enzyme activities.

Case Studies and Research Findings

Safety and Toxicity

According to available data, this compound exhibits low toxicity profiles in standard assays. However, comprehensive toxicological studies are necessary to fully understand its safety profile in clinical contexts.

Eigenschaften

IUPAC Name |

N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUSWJORWQPNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149739 | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-69-0 | |

| Record name | Isopropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1118-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.